molecular formula C13H10F3NO2S B1301794 Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate CAS No. 175204-88-3

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Cat. No.: B1301794
CAS No.: 175204-88-3
M. Wt: 301.29 g/mol
InChI Key: SCZAGGBIOXLKPW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a trifluoromethylphenyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase . The interaction with acetylcholinesterase is particularly noteworthy as it can lead to the inhibition of acetylcholine breakdown, thereby affecting neurotransmission. Additionally, the compound’s interaction with tyrosinase can influence melanin synthesis, which is relevant in studies related to skin pigmentation and melanoma.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, the compound has been reported to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other biomolecules and influence metabolic flux. The compound’s effects on metabolite levels and metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles or compartments. Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
  • Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate
  • Ethyl 4-methyl-2-(2-thienyl)thiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate .

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZAGGBIOXLKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154411
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-88-3
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(trifluoromethyl)thiobenzamide (5.24 g) in ethanol (50 ml) was added 90% ethyl bromopyruvate (5.53 g), and stirred at 80° C. for 2.5 hours. After completion of the reaction, the solvent was evaporated, and water was added thereto. The insoluble matter was collected by filtration, and then dried to give the titled compound (7.56 g) as a white solid.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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